5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2OS |
|---|---|
Molecular Weight |
283.15 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5- |
InChI Key |
ZJCXTWUPRUGPCO-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)Br |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Protocol
-
Intermediate Preparation : 2-Imino-thiazolidin-4-one is synthesized via cyclization of 2-chloro-N-(4-morpholinophenyl)acetamide with ammonium thiocyanate in ethanol at 80–90°C.
-
Condensation Step : A mixture of 2-imino-thiazolidin-4-one (1 mmol), 4-bromobenzaldehyde (1.1 mmol), and DIPEA (1.6 mmol) in ethanol is refluxed at 90–95°C for 3–5 hours.
-
Workup : Ethanol is evaporated, and the residue is extracted with ethyl acetate, washed with brine, and recrystallized from absolute ethanol.
Key Data
Spectroscopic Validation :
Ionic Liquid-Mediated Synthesis with [bmIm]OH
A greener approach employs the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) as both solvent and catalyst. This method enhances regioselectivity and reduces reaction time.
Optimization Insights
Comparative Performance
Advantages :
-
Reduced side product formation (e.g., 2-amino-thiazolidin-4-one tautomer).
-
Simplified workup due to ionic liquid’s immiscibility with ethyl acetate.
Acetic Acid/Sodium Acetate Catalyzed Condensation
Glacial acetic acid with sodium acetate provides an acidic medium for condensation, favoring protonation of the aldehyde and enhancing electrophilicity.
Procedure
Yield and Characterization
Limitations :
-
Prolonged heating may lead to decomposition of acid-sensitive groups.
Optimized Process from Patent Literature (US8912340B2)
The patent US8912340B2 discloses a regioselective synthesis by modifying solvent systems and avoiding intermediate isolation.
Key Innovations
Process Steps
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazolidinone ring.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Antimicrobial Activity
Thiazolidin-4-one derivatives, including 5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one, have been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study synthesized several thiazolidinone derivatives and assessed their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that compounds with halogen substitutions, such as bromine, enhanced antimicrobial efficacy. Specifically, the compound this compound demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/ml against certain Candida species, indicating its potential as an effective antimicrobial agent .
| Compound | Activity Against | MIC (µg/ml) |
|---|---|---|
| This compound | C. glabrata | 31.25 |
| Other derivatives | Various bacteria | 62.5 - 125 |
Anticancer Properties
The anticancer potential of thiazolidin-4-one derivatives has been extensively studied, with promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxic Activity
In a recent investigation, the compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that this compound exhibited significant cytotoxicity, with IC50 values ranging from 0.35 µM to 3.10 µM across different cell lines . This highlights its potential as a lead compound in anticancer drug development.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.35 |
| A549 | 0.73 |
| HT-29 | 3.10 |
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinone derivatives have also been noted in various studies, making them candidates for treating inflammatory diseases.
Case Study: Inhibition of Inflammation
Research has shown that specific thiazolidinone derivatives can inhibit inflammation effectively. The presence of bromine in the structure of this compound has been linked to enhanced anti-inflammatory effects compared to other substituents . This positions the compound as a valuable candidate for further investigation in inflammatory disease management.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the benzylidene ring or modifications to the thiazolidinone scaffold:
Key Observations :
- Halogen vs.
- Electronic Effects: Electron-withdrawing halogens (Br, Cl) may stabilize the benzylidene-thiazolidinone conjugate system, influencing reactivity and biological interactions .
Key Observations :
- Microwave-assisted methods reduce reaction times significantly (e.g., 0.5–1 hr vs. 8 hr) and improve yields (>85%) .
- Morpholine catalysis in ethanol for bromo/chloro derivatives results in moderate yields (~45%), possibly due to steric hindrance from halogens .
Pharmacological Activity
Biological activities vary with substituents:
Key Observations :
- Antimicrobial Potency : Methoxy derivatives show superior antifungal activity (MIC 6.25 µg/mL) compared to halogenated analogues .
- Anticancer Activity : Bromo/chloro derivatives exhibit moderate activity (IC₅₀ ~4 µM), while methoxy-substituted compounds demonstrate higher potency (IC₅₀ ~1.38 µM) .
- S1P1 Receptor Agonism : Smaller substituents (e.g., methoxy) correlate with higher receptor affinity, as seen in ponesimod (EC₅₀ 0.3 nM) .
Biological Activity
5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has been extensively studied for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Overview of Thiazolidinones
Thiazolidinones are a class of compounds characterized by a five-membered ring containing sulfur and nitrogen. Their derivatives have shown significant potential in various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . The structural modifications at different positions of the thiazolidinone core can significantly influence their biological activity.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, a study evaluated its activity against the MCF7 breast cancer cell line using the MTT assay. The compound was found to have an IC50 value significantly lower than that of cisplatin, a standard chemotherapy drug. Specifically, it showed an IC50 value of 0.50 µM compared to cisplatin's 4.14 µM .
Table 1: Comparative IC50 Values of Thiazolidinone Derivatives Against MCF7 Cells
| Compound | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| This compound | 0.50 | More potent |
| Cisplatin | 4.14 | Reference |
The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis in cancer cells through both intrinsic and extrinsic pathways . The compound has been shown to activate caspases and promote the release of cytochrome c from mitochondria, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their structural features. In the case of this compound, the presence of the bromo substituent on the benzylidene moiety plays a crucial role in enhancing its potency against cancer cells. This is attributed to the electron-withdrawing nature of bromine, which increases the electrophilicity of the compound and enhances its interaction with biological targets .
Table 2: Summary of Structural Variations and Corresponding Activities
| Compound Variation | IC50 (µM) | Remarks |
|---|---|---|
| Unsubstituted phenyl | 0.50 | High potency |
| p-Fluorophenyl | 0.50 | Similar potency |
| p-Chlorophenyl | 0.27 | Most potent derivative |
| p-Bromophenyl | Not specified | Less improvement compared to others |
Case Studies
Several studies have explored the efficacy of thiazolidinone derivatives, including this compound:
- Study on MCF7 Cells : This study highlighted that compounds with electron-withdrawing groups exhibited higher potency against MCF7 cells compared to cisplatin .
- Mechanistic Insights : Another investigation revealed that thiazolidinone derivatives induced apoptosis through modulation of Bcl-2 family proteins and activation of caspases in HeLa cells .
- Comparative Analysis : A review article summarized various thiazolidinone derivatives' activities, emphasizing that modifications at the C5 position significantly affect pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-bromo-benzylidene)-2-imino-thiazolidin-4-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a Knoevenagel condensation reaction between 2-iminothiazolidin-4-one and 4-bromobenzaldehyde. Optimization involves adjusting catalysts (e.g., piperidine or acetic acid), solvent systems (e.g., ethanol or DMF), and reaction temperatures (80–120°C). Yields can be improved by using microwave-assisted synthesis or reflux under inert atmospheres .
- Data Example :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 80 | 65 |
| Acetic Acid | DMF | 120 | 72 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR identify the benzylidene proton (δ 7.8–8.2 ppm) and thiazolidinone carbonyl (δ 170–175 ppm) .
- IR : Stretching vibrations for C=O (1680–1720 cm) and C=N (1600–1650 cm) confirm the core structure .
- X-ray crystallography : Resolves spatial conformation, showing a planar benzylidene moiety and non-coplanar thiazolidinone ring .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) explain discrepancies in reported biological activities?
- Methodology : SAR studies compare substituent effects (e.g., bromo vs. methoxy groups) on bioactivity. For example:
- The 4-bromo substituent enhances antimicrobial activity due to increased lipophilicity, while methoxy groups reduce potency by steric hindrance .
- Computational docking (e.g., AutoDock Vina) predicts interactions with enzyme targets like GSK-3β or CDK1, validated via enzyme inhibition assays .
- Data Contradiction Resolution : Conflicting IC values in kinase inhibition assays may arise from assay conditions (e.g., ATP concentration variations). Standardizing protocols (e.g., fixed [ATP] = 100 µM) reduces variability .
Q. What experimental frameworks assess the environmental fate of this compound?
- Methodology : Follow the INCHEMBIOL project design :
Physicochemical Properties : Measure logP (octanol-water partitioning) and hydrolysis half-life.
Biotic/Abiotic Degradation : Use HPLC-MS to track degradation products in simulated environmental matrices (soil/water).
Ecotoxicity : Conduct Daphnia magna acute toxicity tests (LC) and algal growth inhibition assays.
- Example Data :
| Property | Value |
|---|---|
| logP | 2.3 |
| Hydrolysis t (pH 7) | 14 days |
| LC (Daphnia) | 12 mg/L |
Q. How does the compound’s tautomeric equilibrium impact its reactivity and biological interactions?
- Methodology :
- Theoretical : DFT calculations (e.g., Gaussian 09) compare thione (2-thioxo) vs. thiol tautomer stability.
- Experimental : Variable-temperature NMR detects tautomeric shifts. For instance, the thione form predominates in DMSO-d, stabilizing interactions with cysteine residues in target enzymes .
Methodological Guidelines
- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (e.g., Taguchi methods) .
- Data Validation : Cross-reference spectroscopic data with PubChem entries (CID 467.76 g/mol) .
- Risk Mitigation : Adopt ISO 10993-5 guidelines for cytotoxicity testing to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
